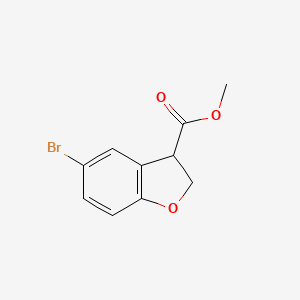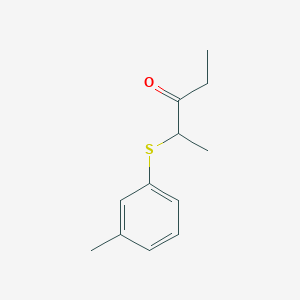
6-(2-Hydroxypropan-2-yl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Hydroxypropan-2-yl)pyridine-3-carboxylic acid is a chemical compound with a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 2-hydroxypropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxypropan-2-yl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Hydroxypropan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Hydroxypropan-2-yl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-(2-Hydroxypropan-2-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Carboxylic acid group at the 4-position.
Uniqueness
6-(2-Hydroxypropan-2-yl)pyridine-3-carboxylic acid is unique due to the presence of the 2-hydroxypropan-2-yl group at the 6-position, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
6-(2-hydroxypropan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-9(2,13)7-4-3-6(5-10-7)8(11)12/h3-5,13H,1-2H3,(H,11,12) |
InChI-Schlüssel |
FEXYUOXHESOMNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC=C(C=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide](/img/structure/B13472778.png)
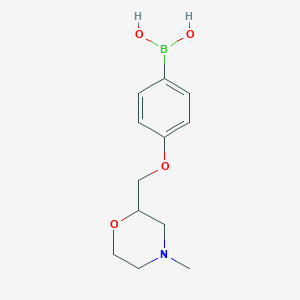
![2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472790.png)

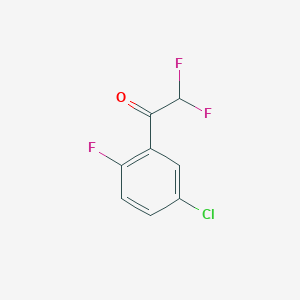
![5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13472807.png)
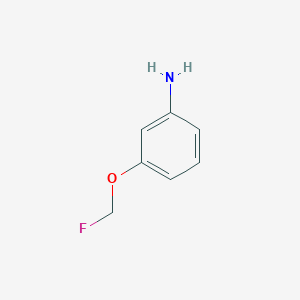
![Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane](/img/structure/B13472824.png)
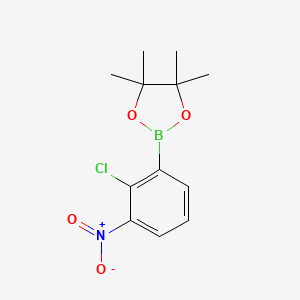
![1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13472837.png)
amine hydrochloride](/img/structure/B13472838.png)
